5-[4,6-bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine
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Overview
Description
PQR620 is a potent and selective inhibitor of the mammalian target of rapamycin complexes 1 and 2. This compound is known for its ability to penetrate the blood-brain barrier and is orally bioavailable. It has shown significant potential in preclinical studies for its anti-tumor activity, particularly in various lymphoma models .
Mechanism of Action
Target of Action
PQR620 is a novel and highly potent inhibitor of the mammalian target of rapamycin (mTOR) complexes 1 and 2 . These complexes, mTOR complex 1 (TORC1) and mTOR complex 2 (TORC2), play a fundamental role in cell proliferation, differentiation, growth, and survival .
Mode of Action
PQR620 disrupts the assembly of both mTOR complexes, TORC1 and TORC2 . It inhibits the phosphorylation of protein kinase B (Akt), ribosomal protein S6 kinase beta-1 (S6K1), and ribosomal protein S6, which are key components of the mTOR signaling pathway . This disruption leads to the inhibition of cell growth, proliferation, cell cycle progression, migration, and invasion, while inducing significant apoptosis activation .
Biochemical Pathways
The phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling cascade is the primary pathway affected by PQR620 . This pathway is an important therapeutic target in various cancers, including lymphomas and non-small-cell lung carcinoma (NSCLC), due to its role in regulating cellular growth and metabolism .
Pharmacokinetics
The physico-chemical properties of PQR620 result in good oral bioavailability and excellent brain penetration . This means that the compound can be effectively absorbed into the bloodstream when taken orally and can cross the blood-brain barrier to reach its targets in the brain .
Result of Action
The action of PQR620 results in significant anti-tumor activity. In vitro studies have shown that PQR620 inhibits cell growth and proliferation, and induces apoptosis in a variety of cancer cell lines . In vivo studies have also demonstrated that PQR620 potently inhibits the growth of primary NSCLC xenografts in mice .
Action Environment
The efficacy and stability of PQR620 can be influenced by various environmental factors. For instance, the presence of certain genetic alterations in cancer cells, such as aberrant activation of the mTOR pathway, can enhance the compound’s anti-tumor activity . .
Biochemical Analysis
Biochemical Properties
PQR620 potently binds to its target (Kd = 6 nM) and shows excellent selectivity . It is a highly potent and selective inhibitor of mTORC1/2 . It interacts with the mTOR signaling pathway, which plays a fundamental role in cell proliferation, differentiation, growth, and survival .
Cellular Effects
PQR620 inhibits mTOR signaling in stimulated MCF7 cells as detected by PathScan analysis . It demonstrated its potency to prevent cancer cell growth in an NTRC 44 cancer cell line panel .
Molecular Mechanism
PQR620 is a morpholino-triazinyl derivative, a potent and selective mTOR inhibitor . Substitution of the morpholine binding to the hinge region and introduction of a 2-aminopyridine, substituted with a difluoromethyl group, induced a >1000-fold selectivity towards mTOR over PI3Kα in enzymatic binding assays .
Temporal Effects in Laboratory Settings
In A2058 melanoma cells, PQR620 demonstrated inhibition of protein kinase B (pSer473) and ribosomal protein S6 (pSer235/236) phosphorylation with IC50 values of 0.2 μM and 0.1 μM, respectively .
Dosage Effects in Animal Models
The anti-tumor activity of PQR620 was observed across 56 lymphoma models with a median IC50 value of 250 nM after 72 h of exposure .
Metabolic Pathways
PQR620 is involved in the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway . This pathway is an important therapeutic target for lymphomas .
Transport and Distribution
The physico-chemical properties of PQR620 result in good oral bioavailability and excellent brain penetration .
Subcellular Localization
PQR620 is a brain penetrant dual TORC1/2 inhibitor . It is present in two complexes, mTOR complex 1 (TORC1) and mTOR complex 2 (TORC2), which differ for the presence of additional proteins .
Preparation Methods
The synthesis of PQR620 involves a robust synthetic route that includes only four steps, allowing for rapid access to the quantities required for pre-clinical testing . The preparation method includes the systematic variation of the hinge region and affinity binding motifs, leading to the identification of PQR620 as a morpholino-triazinyl derivative.
Chemical Reactions Analysis
PQR620 undergoes various chemical reactions, including inhibition of protein kinase B and ribosomal protein S6 phosphorylation. In enzymatic binding assays, it demonstrates over 1000-fold selectivity towards the mammalian target of rapamycin over phosphoinositide 3-kinase alpha . The compound shows excellent selectivity over a wide panel of kinases and unrelated receptor enzymes and ion channels .
Scientific Research Applications
PQR620 has been extensively studied for its anti-tumor activity. It has shown significant potential in preventing cancer cell growth in a panel of 56 lymphoma cell lines . The compound is largely cytostatic, but when combined with the BCL2 inhibitor venetoclax, it leads to cytotoxicity . PQR620 has also been evaluated for its potential in treating neurological disorders due to its ability to penetrate the blood-brain barrier .
Comparison with Similar Compounds
PQR620 is a rationally designed derivative of bimiralisib, where the trifluoromethyl group is substituted by a difluoromethyl group, and its morpholino groups are substituted with oxo-azabicyclo moieties . Compared to other inhibitors like sirolimus, everolimus, and temsirolimus, PQR620 shows higher efficacy and selectivity . Other similar compounds include INK128, CC223, and AZD2014, but PQR620 has demonstrated higher affinity for the enzymatic catalytic domain .
Properties
IUPAC Name |
5-[4,6-bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F2N7O2/c22-18(23)15-5-17(24)25-6-16(15)19-26-20(29-11-1-2-12(29)8-31-7-11)28-21(27-19)30-13-3-4-14(30)10-32-9-13/h5-6,11-14,18H,1-4,7-10H2,(H2,24,25)/t11-,12+,13-,14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDKPWVVBKHRDK-KPWCQOOUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2C3=NC(=NC(=N3)C4=CN=C(C=C4C(F)F)N)N5C6CCC5COC6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2COC[C@@H]1N2C3=NC(=NC(=N3)C4=CN=C(C=C4C(F)F)N)N5[C@@H]6CC[C@H]5COC6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F2N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.